molecular formula C23H22N4O2 B4110444 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B4110444
M. Wt: 386.4 g/mol
InChI Key: LILDHWLKMFJNRO-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the reaction between 2-aminophenol and aldehydes in the presence of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours can yield good to excellent results .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include temperatures ranging from room temperature to 150°C and reaction times from a few minutes to several hours.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with various molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The specific molecular targets and pathways involved can vary depending on the particular application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one apart from similar compounds is its unique structural features, such as the presence of the benzoxazole moiety and the tetrahydroquinazolinone core

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-1,4,6,8-tetrahydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-23(2)12-16-19(17(28)13-23)20(14-8-4-3-5-9-14)26-21(24-16)27-22-25-15-10-6-7-11-18(15)29-22/h3-11,20H,12-13H2,1-2H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILDHWLKMFJNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 2
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 3
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 4
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 5
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 6
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

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